

# An In-depth Technical Guide to Bis(phenoxyethoxy)methane

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## Compound of Interest

Compound Name: *Bis(phenoxyethoxy)methane*

Cat. No.: *B081023*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis(phenoxyethoxy)methane**, a versatile chemical compound with applications spanning materials science, medicinal chemistry, and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a structured format for ease of reference and comparison.

## Chemical Identity and Nomenclature

**Bis(phenoxyethoxy)methane** is systematically named according to IUPAC conventions as 2-(2-phenoxyethoxymethoxy)ethoxybenzene[1][2][3]. The structure features two phenoxy groups linked by a central methylenebis(oxyethane-1,2-diyl)oxy unit[1][2].

Table 1: Chemical Identifiers for **Bis(phenoxyethoxy)methane**

Identifier	Value
IUPAC Name	2-(2-phenoxyethoxymethoxy)ethoxybenzene[1][2][3]
CAS Number	13879-32-8[1][2][3][4]
Molecular Formula	C <sub>17</sub> H <sub>20</sub> O <sub>4</sub> [1][2][3][5]
Molecular Weight	288.34 g/mol [1][2][3][4][5]
Synonyms	Bis(phenoxyethyl)formal, Desavin, 1,1'-(Methylenebis(oxyethane-1,2-diyloxy))bisbenzene[2]
InChI Key	GKJNKWKTBXIQDE-UHFFFAOYSA-N[1][4][5]
Canonical SMILES	<chem>C1=CC=C(C=C1)OCCOCOCOC2=CC=CC=C2</chem> [1][2]

## Physicochemical and Computed Properties

The physical and chemical properties of **Bis(phenoxyethoxy)methane** are crucial for its handling, application, and role in chemical synthesis. The following table summarizes key quantitative data.

Table 2: Physicochemical and Computed Properties of **Bis(phenoxyethoxy)methane**

Property	Value	Source
Melting Point	18 °C	[2]
Boiling Point	195-196 °C (at 0.6 Torr)	[2]
Flash Point	135.2 °C	[2]
Density	1.106 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
XLogP3	3.6	[2][3]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	10	[2]
Exact Mass	288.13615911 Da	[2][3]
Complexity	211	[2]

## Experimental Protocols: Synthesis of Bis(phenoxyethoxy)methane

The synthesis of **Bis(phenoxyethoxy)methane** can be achieved through several methods, primarily involving the reaction of 2-phenoxyethanol with a methylene source[4].

This one-pot synthesis involves the condensation of 2-phenoxyethanol with formaldehyde in the presence of an acid catalyst[4].

- Reactants:
  - 2-Phenoxyethanol (2 equivalents)
  - Formaldehyde (1 equivalent)
  - Acid catalyst (e.g., p-toluenesulfonic acid)
  - Anhydrous solvent (e.g., Toluene)

- Procedure:
  - Combine 2-phenoxyethanol, formaldehyde, and the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
  - Add the solvent to the flask.
  - Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards product formation[4].
  - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1].
  - Upon completion, cool the reaction mixture to room temperature.
  - Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate and filter.
  - Remove the solvent under reduced pressure.
  - Purify the crude product via vacuum distillation or column chromatography to yield **Bis(phenoxyethoxy)methane**.

This method utilizes 1,1-dibromomethane as the methylene source.

- Reactants:
  - 2-Phenoxyethanol
  - 1,1-dibromomethane
  - A suitable base (e.g., Sodium Hydride, Potassium Carbonate)
  - Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
- Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-phenoxyethanol in the anhydrous solvent.
- Add the base portion-wise at 0 °C to form the corresponding alkoxide.
- Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
- Slowly add 1,1-dibromomethane to the reaction mixture.
- Heat the reaction mixture and monitor its progress by TLC.
- After the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography.

## Applications in Research and Drug Development

**Bis(phenoxyethoxy)methane** is a versatile molecule with established and potential applications in several scientific fields.

- **Materials Science:** The ether linkages within the molecule provide flexibility and thermal stability, making it a useful component in polymer formulations[1]. Its structure, featuring flexible spacers and rigid aromatic ends, suggests its potential as a comonomer in the synthesis of porous aromatic frameworks for applications like gas storage[1].
- **Chemical Synthesis:** It serves as a key reagent and intermediate in the synthesis of more complex organic molecules[1][4]. A notable example is its use in the preparation of novel analogues of the anti-HIV drug TNK-651, where it acts as a reagent to introduce the phenoxyethoxymethyl moiety onto a uracil core structure[4].
- **Medicinal Chemistry:** The compound has been investigated for potential therapeutic effects[1]. Preliminary research suggests it may exhibit anti-inflammatory or antioxidant properties, which are characteristic of compounds containing phenolic structures. Its

mechanism of action could involve interactions with biological targets like enzymes or receptors through hydrogen bonding and hydrophobic interactions[1].

## Visualizations: Workflows and Relationships

Caption: Workflow for the acid-catalyzed synthesis of **Bis(phenoxyethoxy)methane**.

Caption: Logical relationships of **Bis(phenoxyethoxy)methane**'s applications.

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## References

- 1. Buy Bis(phenoxyethoxy)methane (EVT-1187776) | 13879-32-8 [evitachem.com]
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